3-Bromo-4-(trifluorométhyl)thiophène

Vue d'ensemble

Description

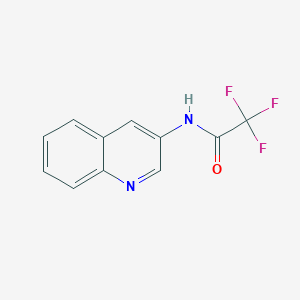

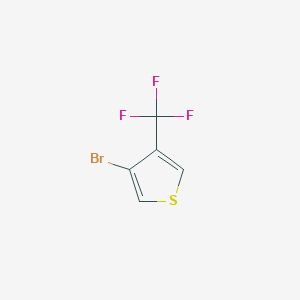

“3-Bromo-4-(trifluoromethyl)thiophene” is an organosulfur compound with the molecular formula C5H2BrF3S . It contains a thiophene ring, which is a heterocyclic aromatic ring composed of four carbon atoms and a sulfur atom.

Molecular Structure Analysis

The molecular weight of “3-Bromo-4-(trifluoromethyl)thiophene” is 231.04 . The InChI code is 1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H .Physical and Chemical Properties Analysis

“3-Bromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature .Applications De Recherche Scientifique

Arylations catalysées par le palladium

3-Bromo-4-(trifluorométhyl)thiophène: est utilisé dans les arylations directes catalysées par le palladium. Ce processus permet la synthèse efficace d'hétéroarènes, qui sont essentiels au développement des produits pharmaceutiques. Par exemple, le composé a été utilisé pour obtenir des rendements élevés dans les hétéroarènes arylés utilisant la catalyse au palladium .

Sensing électrochimique

Ce composé joue un rôle important dans la modification des surfaces d'électrodes pour la détection électrochimique. Un dérivé du This compound a été utilisé pour créer une couche polymérique sur les électrodes, améliorant leur sensibilité et leur sélectivité pour la détection des stimulants synthétiques .

Synthèse de semi-conducteurs organiques

Les dérivés du thiophène, y compris le This compound, sont essentiels à l'avancement des semi-conducteurs organiques. Ils sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED), contribuant au développement d'appareils électroniques flexibles et légers .

Inhibition de la corrosion

En chimie industrielle, les dérivés du thiophène servent d'inhibiteurs de corrosion. La structure spécifique du This compound peut être adaptée pour créer des molécules qui empêchent la corrosion dans divers environnements, protégeant ainsi les matériaux et les infrastructures .

Chimie pharmaceutique

Le composé est précieux en chimie pharmaceutique pour la synthèse de molécules complexes. Il peut être utilisé pour introduire des groupes trifluorométhyle dans les molécules de médicaments, ce qui peut modifier considérablement l'activité biologique et la stabilité métabolique de ces médicaments .

Applications en science des matériaux

This compound: est également utilisé en science des matériaux, en particulier dans la création de nouveaux matériaux présentant des propriétés électroniques spécifiques. Son incorporation dans les polymères et autres matériaux peut conduire au développement de nouvelles fonctionnalités et applications .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-4-(trifluoromethyl)thiophene, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Pharmacokinetics

The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-Bromo-4-(trifluoromethyl)thiophene in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-4-(trifluoromethyl)thiophene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .

Analyse Biochimique

Biochemical Properties

3-Bromo-4-(trifluoromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the synthesis of complex organic molecules used in pharmaceuticals and other industries.

Cellular Effects

The effects of 3-Bromo-4-(trifluoromethyl)thiophene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of thiophene-based conjugated polymers, which are essential for electronic and optoelectronic applications . These polymers can affect cellular processes by altering the cell’s electrical properties and signaling pathways.

Molecular Mechanism

At the molecular level, 3-Bromo-4-(trifluoromethyl)thiophene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s involvement in the Suzuki–Miyaura coupling reaction highlights its role in forming new carbon–carbon bonds, which is essential for synthesizing complex organic molecules . This reaction involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation and reductive elimination steps.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-(trifluoromethyl)thiophene change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-(trifluoromethyl)thiophene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s biological activity . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

3-Bromo-4-(trifluoromethyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its involvement in metabolic processes that require the formation of new carbon–carbon bonds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.

Transport and Distribution

The transport and distribution of 3-Bromo-4-(trifluoromethyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Bromo-4-(trifluoromethyl)thiophene affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

3-bromo-4-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYOSFXRFQKHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)